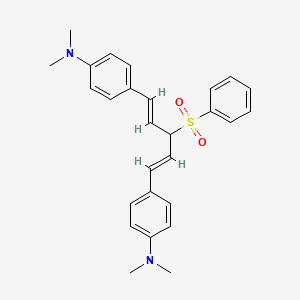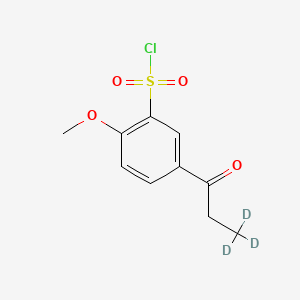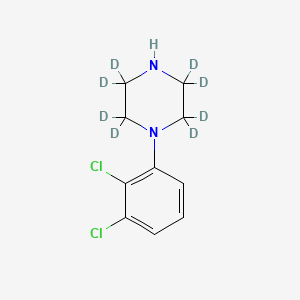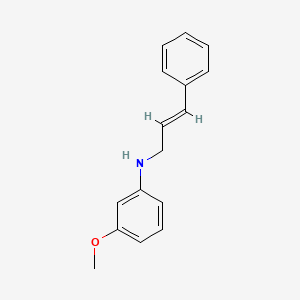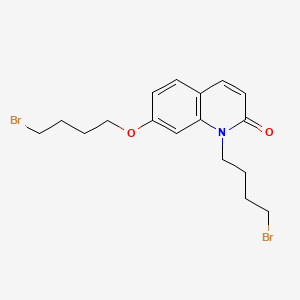
(R,S)-Equol-d4 (Major)(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
Diastereomers can have two or more stereocenters . They are not mirror images of each other and non-superimposable . For example, in the case of 3-bromo-2-butanol, the four possible combinations are SS, RR, SR, and RS .Chemical Reactions Analysis
Diastereomers can have different chemical reactivities . How a compound reacts with others can vary between diastereomers. For instance, glucose and galactose are diastereomers, and even though they share the same molar weight, glucose is more stable than galactose .Physical And Chemical Properties Analysis
Diastereomers can have different physical properties . They do not have the same overall shape. They fit together in different ways, and experience different intermolecular attractions . For example, erythritol, a diastereomer of threitol, is a solid with a melting point of 121°C and no optical rotation .Scientific Research Applications
Pharmaceutical Reference Standards
(R,S)-Equol-d4 is utilized as a reference standard in pharmaceutical research to ensure the accuracy and consistency of analytical methods used to detect and quantify the presence of (R,S)-Equol in various samples . This is particularly important for quality control and validation processes in drug development.
Metabolite Studies
As a metabolite of daidzein, a type of isoflavone, (R,S)-Equol-d4 plays a crucial role in studies investigating the metabolism of phytoestrogens . Researchers use it to understand the metabolic pathways and the effects of isoflavones on human health, including their potential benefits in reducing the risk of certain cancers and cardiovascular diseases.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R,S)-Equol-d4 involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methoxyphenylacetic acid", "Sodium borohydride", "Deuterium oxide", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Ethyl acetate", "Hydrochloric acid", "Magnesium sulfate", "Sodium chloride", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Reduction of 4-methoxyphenylacetic acid to 4-methoxyphenylacetic acid-d4 using sodium borohydride in deuterium oxide as the solvent.", "Step 2: Esterification of 4-methoxyphenylacetic acid-d4 with methanol and sulfuric acid as the catalyst to form methyl 4-methoxyphenylacetate-d4.", "Step 3: Hydrolysis of methyl 4-methoxyphenylacetate-d4 with sodium hydroxide to form 4-methoxyphenylacetic acid-d4.", "Step 4: Formation of the equol intermediate by reaction of 4-methoxyphenylacetic acid-d4 with sodium bicarbonate and magnesium sulfate in water.", "Step 5: Conversion of the equol intermediate to (R,S)-Equol-d4 by reaction with hydrochloric acid in ethyl acetate and subsequent purification using sodium chloride and sodium sulfate." ] } | |
CAS RN |
1216469-13-4 |
Molecular Formula |
C15H14O3 |
Molecular Weight |
246.298 |
IUPAC Name |
2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D |
InChI Key |
ADFCQWZHKCXPAJ-YHBSYLJLSA-N |
SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
synonyms |
3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol-d4; _x000B_4’,7-Isoflavandiol-d4; (+/-)-Equol-d4; 7,4’-Homoisoflavane-d4; NV 07α-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



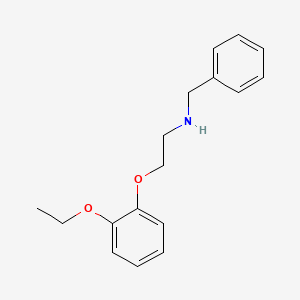



![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)
